molecular formula C12H11BrO3 B8402741 2-(3-Bromo-4,5-dimethoxyphenyl)furan

2-(3-Bromo-4,5-dimethoxyphenyl)furan

Cat. No.: B8402741
M. Wt: 283.12 g/mol
InChI Key: IEIGQHYGJPGNGQ-UHFFFAOYSA-N
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Description

2-(3-Bromo-4,5-dimethoxyphenyl)furan is a synthetic brominated furan derivative characterized by a furan ring substituted with a phenyl group bearing bromine and methoxy functional groups at the 3-, 4-, and 5-positions. Its synthesis typically involves substitution reactions, such as the treatment of a benzyl bromide precursor with potassium cyanide (KCN) in ethanol under reflux conditions, as described in .

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

2-(3-bromo-4,5-dimethoxyphenyl)furan

InChI

InChI=1S/C12H11BrO3/c1-14-11-7-8(10-4-3-5-16-10)6-9(13)12(11)15-2/h3-7H,1-2H3

InChI Key

IEIGQHYGJPGNGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2=CC=CO2)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
  • Structure: This compound features a dihydrofuran core with two bromine atoms at the 3- and 4-positions and four phenyl groups at the 2- and 5-positions (–4). The steric bulk of tetraphenyl substituents and dibromination contrast sharply with the simpler mono-phenyl substitution in 2-(3-Bromo-4,5-dimethoxyphenyl)furan.
  • Conformational Analysis : X-ray crystallography data () reveal torsional angles (e.g., C12—C7—C8—C9: −173.3°) and bond lengths (e.g., C14—C15: 1.3 Å) that indicate significant steric hindrance and restricted rotation, unlike the more flexible phenyl-furan system in the target compound.
5,5′-Dibuthoxy-2,2′-bifuran
  • Structure : Isolated from Achyranthes bidentata (), this bifuran derivative has butoxy groups at the 5- and 5′-positions. The absence of bromine and presence of alkoxy groups contrast with the bromo-dimethoxy motif in the target compound.
  • Synthesis : Unlike the target compound’s synthetic route, this natural product is isolated using chromatographic techniques (e.g., Sephadex LH-20), highlighting differences in accessibility between synthetic and natural extraction methods .

Functional Group and Reactivity Comparisons

Bromine vs. Hydroxyl/Methoxy Substitutents
  • Biological Implications : Methoxy groups in the target compound may improve metabolic stability compared to hydroxylated analogs, which are prone to glucuronidation. However, hydroxylated furans (e.g., compounds in ) exhibit antitumor activity against LA795 cells, suggesting that substitution patterns critically influence bioactivity .

Physicochemical Properties

  • Solubility: The bromine and methoxy groups in this compound likely confer moderate polarity, enhancing solubility in organic solvents (e.g., ethanol, used in its synthesis) compared to highly nonpolar tetraphenyl analogs .
  • Stability : The electron-withdrawing bromine may stabilize the furan ring against oxidative degradation, whereas natural hydroxylated furans () might be more susceptible to oxidation .

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